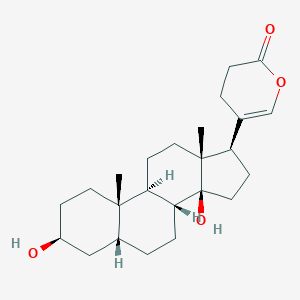

22,23-Dihydrobufalin

Description

22,23-Dihydrobufalin (CAS: 123623-38-1; molecular formula: C₂₄H₃₆O₄) is a dihydro derivative of bufalin, a cardiotonic steroid historically associated with toad venom. The structural modification involves hydrogenation at the C22–C23 double bond of bufalin, which may alter its physicochemical properties and biological activity . Further research is required to elucidate its exact mechanisms and therapeutic applications.

Properties

CAS No. |

123623-38-1 |

|---|---|

Molecular Formula |

C24H36O4 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one |

InChI |

InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |

InChI Key |

LESMUPYSKQPXRH-BMPKRDENSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |

Synonyms |

22,23-dihydrobufalin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bufalin and this compound

Functional Comparison with 22,23-Dihydrospinasterol

22,23-Dihydrospinasterol, isolated from Citrullus colocynthis leaves, demonstrates how dihydro modifications enhance bioactivity in triterpenoids. Compared to its parent compound, spinasterol, the dihydro derivative exhibits superior insecticidal and antifungal potency:

Table 2: Bioactivity of Spinasterol and 22,23-Dihydrospinasterol

| Compound | LC₅₀ (mg/L) | EC₅₀ (mg/L) | Key Activities |

|---|---|---|---|

| Spinasterol | 0.0015 | 0.0003 | Antioxidant, antifungal |

| 22,23-Dihydrospinasterol | 0.001 | 0.0002 | Enhanced insecticidal |

The reduced LC₅₀ and EC₅₀ values of 22,23-Dihydrospinasterol suggest that hydrogenation improves lipid solubility or membrane permeability, a trend that may extend to other dihydro derivatives like this compound .

Pharmacological Comparison with Dihydroavermectin Derivatives

Dihydro modifications are critical in veterinary medicine, as seen in 22,23-dihydroavermectin Bla/Blb, which constitute >80% of ivermectin formulations. These derivatives exhibit enhanced stability and anthelmintic efficacy compared to avermectin, targeting parasitic nematodes in livestock . While this compound’s applications remain unexplored, this parallels the role of hydrogenation in optimizing drug delivery and activity across compound classes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.